5-(Methoxymethyl)-2-furaldehyde

Description

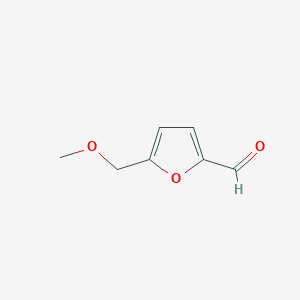

Structure

3D Structure

Properties

IUPAC Name |

5-(methoxymethyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-9-5-7-3-2-6(4-8)10-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHVULSQMDWKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172704 | |

| Record name | 5-Methoxymethylfurfural | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1917-64-2 | |

| Record name | 5-Methoxymethylfurfural | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1917-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Methoxymethyl)-2-furaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001917642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxymethylfurfural | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(methoxymethyl)-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(METHOXYMETHYL)-2-FURALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XBV4H5CX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Methoxymethyl)-2-furaldehyde: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Methoxymethyl)-2-furaldehyde (MMF), a derivative of the versatile platform chemical 5-hydroxymethylfurfural (HMF), is a furanic aldehyde with significant potential in various scientific and industrial sectors.[1][2] Its unique structure, featuring a furan ring functionalized with both an aldehyde and a methoxymethyl group, imparts a range of chemical properties that make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound is characterized by a five-membered furan ring, an aldehyde group at the 2-position, and a methoxymethyl ether group at the 5-position. This arrangement of functional groups dictates its reactivity and physical characteristics.

Structure:

-

IUPAC Name: 5-(Methoxymethyl)furan-2-carbaldehyde[1]

-

Common Names: 5-Methoxymethylfurfural, MMF[1]

-

CAS Number: 1917-64-2

-

Molecular Formula: C₇H₈O₃[1]

-

Molecular Weight: 140.14 g/mol [1]

-

SMILES: COCc1ccc(o1)C=O

-

InChI: InChI=1S/C7H8O3/c1-9-5-7-3-2-6(4-8)10-7/h2-4H,5H2,1H3

The core structure consists of a furan ring, an aromatic heterocycle, which contributes to its thermal stability. The aldehyde group is a key site for a variety of chemical transformations, including oxidation, reduction, and condensation reactions. The methoxymethyl group enhances its solubility in organic solvents and can influence its biological activity.

Physical and Chemical Properties:

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | -8 °C | |

| Boiling Point | 68-70 °C at 2 Torr | |

| Density | 1.146 g/cm³ at 17.9 °C | |

| Vapor Pressure | 1.8-3.2 Pa at 20-25 °C | |

| Solubility | Soluble in a wide range of organic solvents, including lower alcohols. | [1] |

| Stability | Should be stored under an inert gas (nitrogen or argon) at 2-8°C. |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis, purification, and analysis of this compound in a research and development setting.

Synthesis

Synthesis from 5-Hydroxymethylfurfural (HMF) via Etherification:

This method involves the acid-catalyzed etherification of the more readily available 5-hydroxymethylfurfural (HMF) with methanol.

-

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

Anhydrous methanol

-

Acid catalyst (e.g., solid acid resin, hydrochloric acid)

-

Sodium carbonate (for neutralization)

-

Dichloromethane (for extraction)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve HMF in an excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the acid catalyst to the solution. The reaction can be carried out with various acid catalysts, with solid acid resins offering advantages in terms of separation.

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction, neutralize the acid catalyst. If a solid acid catalyst is used, it can be removed by filtration. If a mineral acid is used, carefully add sodium carbonate until the solution is neutral.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic layers and wash with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Synthesis from Fructose:

A one-step synthesis from fructose is also possible, which involves the simultaneous dehydration of fructose to HMF and its subsequent etherification to MMF in a methanol medium.[3]

-

Materials:

-

Fructose

-

Anhydrous methanol

-

Solid acid catalyst (e.g., sulfonic acid functionalized SBA-15)[4]

-

-

Procedure:

-

In a suitable reactor, combine fructose, anhydrous methanol, and the solid acid catalyst.

-

Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) with vigorous stirring.[4]

-

Monitor the reaction progress by taking aliquots and analyzing them by HPLC.

-

After the optimal reaction time, cool the reactor and separate the solid catalyst by filtration.

-

The resulting solution containing MMF can then be subjected to purification steps.

-

Purification

Column Chromatography:

Purification of crude this compound can be effectively achieved using column chromatography.

-

Stationary Phase: Silica gel (60-120 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexane is typically used. The optimal solvent system should be determined by preliminary TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude MMF in a minimal amount of the mobile phase (or a compatible solvent like dichloromethane) and load it onto the column.

-

Elute the column with the chosen solvent system, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

-

Crystallization:

For obtaining highly pure crystalline material, a low-temperature crystallization can be employed, similar to the protocol for HMF.

-

Solvent: A suitable solvent with a low freezing point, such as methyl tert-butyl ether (MTBE), can be used.[5]

-

Procedure:

-

Dissolve the purified MMF in a minimal amount of the chosen solvent at room temperature.

-

Slowly cool the solution to a low temperature (e.g., -20 to -30 °C).

-

Allow the crystals to form over several hours.

-

Isolate the crystals by filtration in a cold environment.

-

Wash the crystals with a cold, low-boiling point solvent like pentane to remove any residual impurities.

-

Dry the crystals under vacuum to obtain pure, crystalline this compound.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

HPLC is a standard method for monitoring reaction progress and assessing the purity of this compound.

-

Column: A reverse-phase column, such as a C18 column, is commonly used.

-

Mobile Phase: A gradient of acetonitrile in water with a small amount of acid (e.g., 0.1% phosphoric acid) is a typical mobile phase.[6]

-

Detection: UV detection at the λmax of MMF (around 280-284 nm) is suitable for quantification.[6]

-

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the identification and quantification of this compound, particularly in complex mixtures.

-

Column: A capillary column with a polar stationary phase is generally used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Injection Mode: Split or splitless injection can be used depending on the sample concentration.

-

Temperature Program: An appropriate temperature gradient should be optimized to achieve good separation.

-

Mass Spectrometry: Electron ionization (EI) is typically used, and the resulting fragmentation pattern can be used for structural confirmation.

-

Sample Preparation: For complex matrices, a sample clean-up step, such as solid-phase extraction (SPE), may be necessary.[7] Derivatization to a more volatile silylated derivative can also be employed for improved chromatographic performance.[7]

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule. Expected signals would include those for the aldehyde proton, the furan ring protons, the methoxymethyl protons, and the methyl protons.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

FTIR spectroscopy can be used to identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for the C=O stretch of the aldehyde, the C-O-C stretch of the ether, and the C-H and C=C vibrations of the furan ring.[8]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for structural elucidation and confirmation.

-

Biological Activity and Potential Signaling Pathways

While research on the specific biological signaling pathways modulated by this compound is still emerging, studies on the closely related compound 5-hydroxymethylfurfural (HMF) provide valuable insights into its potential mechanisms of action, particularly its antifungal properties.

Antifungal Activity:

HMF has been shown to inhibit the growth and virulence of the pathogenic yeast Candida albicans.[9] The proposed mechanisms for this antifungal activity include:

-

Inhibition of Biofilm Formation: HMF can prevent the formation of biofilms, which are communities of microorganisms that are notoriously resistant to antimicrobial agents.[10]

-

Disruption of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane. HMF has been suggested to interfere with the ergosterol biosynthesis pathway, leading to a compromised cell membrane and increased susceptibility to antifungal drugs.[9][11]

-

Inhibition of Virulence Factors: HMF can suppress the expression of genes associated with hyphal morphogenesis, adhesion, and the production of secreted hydrolases, all of which are crucial for the virulence of C. albicans.[10]

Given the structural similarity between MMF and HMF, it is plausible that MMF exerts its antifungal effects through similar mechanisms. The methoxymethyl group in MMF may influence its lipophilicity and ability to penetrate the fungal cell membrane, potentially modulating its antifungal potency.

Potential Signaling Pathway Involvement:

Furan aldehydes, including furfural and HMF, are known to induce cellular stress in microorganisms. In yeast, these compounds can lead to the accumulation of reactive oxygen species (ROS), causing damage to mitochondria, vacuoles, the cytoskeleton, and nuclear chromatin.[12] This oxidative stress can trigger various cellular signaling pathways as a defense mechanism.

The diagram below illustrates a hypothetical workflow for investigating the antifungal mechanism of a furan derivative like this compound, focusing on the ergosterol biosynthesis pathway, a common target for antifungal agents.

Caption: Workflow for investigating the antifungal mechanism of this compound.

Conclusion

This compound is a promising bio-based chemical with a versatile structure that lends itself to a variety of applications, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This technical guide has provided a detailed overview of its chemical properties, structure, and essential experimental protocols for its synthesis, purification, and analysis. While the specific biological signaling pathways it modulates are an active area of research, the known antifungal activities of related furan aldehydes suggest that it may target key fungal processes such as ergosterol biosynthesis and biofilm formation. Further investigation into its precise mechanisms of action will undoubtedly unlock its full potential in drug development and other advanced applications.

References

- 1. Methoxymethylfurfural - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. US20150025256A1 - Purification of 5-Hydroxymethylfurfural (HMF) by Crystallization - Google Patents [patents.google.com]

- 6. HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column by SIELC Technologies | SIELC Technologies [sielc.com]

- 7. Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 5-hydroxymethyl-2-furaldehyde from marine bacterium Bacillus subtilis inhibits biofilm and virulence of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-hydroxymethyl-2-furaldehyde impairs Candida albicans - Staphylococcus epidermidis interaction in co-culture by suppressing crucial supportive virulence traits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Furfural induces reactive oxygen species accumulation and cellular damage in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

5-(Methoxymethyl)-2-furaldehyde: A Technical Guide for Researchers

This technical guide provides an in-depth overview of 5-(Methoxymethyl)-2-furaldehyde (MMF), a versatile furan derivative of significant interest in drug development, agrochemicals, and materials science. This document outlines its chemical identity, physical properties, synthesis protocols, and its role as a key bio-based chemical intermediate.

Chemical Identity and Synonyms

This compound is an organic compound derived from the dehydration of C6 sugars and the subsequent etherification of the intermediate, 5-(hydroxymethyl)furfural (HMF).[1] It is a colorless liquid soluble in a range of organic solvents.[1]

Table 1: Synonyms of this compound

| Synonym |

| 5-(Methoxymethyl)furan-2-carbaldehyde |

| 5-(Methoxymethyl)furfural |

| 5-Methoxymethyl-2-furancarboxaldehyde |

| Methoxymethylfurfural (MMF) |

| 5-METHOXYMETHYL-FURAN-2-CARBALDEHYDE |

| 2-Furancarboxaldehyde, 5-(methoxymethyl)- |

| AKOS B001201 |

| ART-CHEM-BB B001201 |

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

Table 2: Quantitative Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C7H8O3 | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| Melting Point | -8 °C | [1] |

| Boiling Point | 68-70 °C at 2 Torr | [1] |

| Density | 1.146 g/cm³ at 17.9 °C | [1] |

| Vapor Pressure | 1.8-3.2 Pa at 20-25 °C | [1] |

| Flash Point | 85.0 °C |

Synthesis and Experimental Protocols

This compound can be produced from various carbohydrate-containing feedstocks such as sugars, starch, and cellulose through a chemical catalytic process.[1] A primary route of synthesis is the acid-catalyzed etherification of 5-(hydroxymethyl)furfural (HMF) with methanol.

Experimental Protocol: Heterogeneous Catalytic Etherification of 5-(hydroxymethyl)furfural (HMF)

This protocol is based on the high-yield synthesis of MMF from HMF using a zeolite catalyst.

Objective: To synthesize this compound by the etherification of 5-(hydroxymethyl)furfural in methanol using a solid acid catalyst.

Materials:

-

5-(hydroxymethyl)furfural (HMF), ≥99.0%

-

Anhydrous methanol (MeOH), 99.8%

-

ZSM-5 zeolite catalyst

-

This compound (MMF) standard for chromatography, 95.0%

-

Batch reactor system

Procedure:

-

Catalyst Preparation: The commercial ZSM-5 zeolite in its ammonia form is converted to the protonated form (HZSM-5) by calcination in static air at 550°C for 3 hours.

-

Reaction Setup: A batch reactor is charged with a solution of HMF in anhydrous methanol. A typical reactant to solvent weight ratio would be 1:99 (HMF/MeOH).

-

Catalyst Addition: The prepared HZSM-5 catalyst is added to the reactor.

-

Reaction Conditions: The reaction is carried out at a controlled temperature, for instance, 160°C. The reaction progress is monitored over time, with studies showing high yields can be achieved within 5 hours.

-

Product Analysis: The reaction mixture is analyzed by chromatography to determine the conversion of HMF and the yield of MMF.

-

Yield: With a ZSM-5 zeolite catalyst, a yield of up to 97% for MMF has been reported.

Applications in Research and Development

This compound is a valuable building block in several industries:

-

Pharmaceuticals: Its furan core and reactive aldehyde group are utilized in the synthesis of complex active pharmaceutical ingredients (APIs).[3]

-

Agrochemicals: It serves as a precursor for herbicides, insecticides, and plant growth regulators.[3]

-

Materials Science: MMF is used in the synthesis of specialty polymers and resins.[3] Oxidation of MMF yields 2,5-furandicarboxylic acid (FDCA), a potential bio-based replacement for terephthalic acid in the production of polyesters.[1]

-

Biofuels: MMF is a key intermediate in the conversion of biomass to liquid biofuels, including 2,5-dimethylfuran (DMF).[1]

Pathways and Workflows

Chemical Synthesis Pathway from Hexose Sugars

The production of this compound from biomass typically involves a two-step process starting from C6 sugars like fructose. The first step is the acid-catalyzed dehydration of the sugar to form 5-(hydroxymethyl)furfural (HMF). The subsequent step is the etherification of HMF with methanol to yield MMF.

Caption: Synthesis pathway of MMF from hexose sugars.

Biological Transformation of Related Furan Aldehydes

While specific metabolic pathways for MMF are not extensively documented, the biotransformation of its precursor, HMF, by microorganisms such as yeast is well-studied. This process is relevant for biotechnological applications where furan aldehydes can act as inhibitors. Yeast can detoxify HMF by reducing it to less toxic alcohol forms.

Caption: Biotransformation of HMF in yeast.

References

Spectroscopic Data of 5-(Methoxymethyl)-2-furaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(Methoxymethyl)-2-furaldehyde, a key organic compound with applications in various fields, including the synthesis of pharmaceuticals and biofuels. This document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to aid in the replication and verification of these findings.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.63 | s | - | H-1 (Aldehyde) |

| 7.23 | d | 3.5 | H-3 |

| 6.51 | d | 3.5 | H-4 |

| 4.55 | s | - | H-6 |

| 3.40 | s | - | H-7 (Methyl) |

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 177.8 | C-1 (Carbonyl) |

| 161.0 | C-5 |

| 152.5 | C-2 |

| 122.0 | C-3 |

| 110.0 | C-4 |

| 65.9 | C-6 |

| 58.3 | C-7 (Methyl) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are detailed below.

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930 | Medium | C-H stretch (alkane) |

| ~2830, ~2730 | Weak | C-H stretch (aldehyde) |

| ~1670 | Strong | C=O stretch (conjugated aldehyde) |

| ~1580 | Medium | C=C stretch (furan ring) |

| ~1150 | Strong | C-O-C stretch (ether) |

| ~1020 | Strong | C-O stretch (furan ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound under electron ionization (EI) is presented.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 140 | 100 | [M]⁺ (Molecular Ion) |

| 139 | 80 | [M-H]⁺ |

| 111 | 60 | [M-CHO]⁺ |

| 109 | 50 | [M-OCH₃]⁺ |

| 97 | 40 | [M-CH₂OCH₃]⁺ |

| 81 | 30 | [C₅H₅O]⁺ |

| 53 | 20 | [C₄H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided to ensure accurate and reproducible results.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

-

The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

For ¹H NMR, a standard single-pulse experiment is typically used with 16 to 32 scans and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio, typically requiring a longer acquisition time.

3. Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

The chemical shifts are referenced to the TMS signal.

-

Integration of the ¹H NMR signals provides the relative ratio of protons.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

1. Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

2. Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

Mass Spectrometry Protocol (Electron Ionization)

1. Sample Introduction:

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For direct insertion, a small amount of the liquid sample is placed in a capillary tube.

-

For GC-MS, the sample is diluted in a volatile solvent and injected into the GC, which separates the components before they enter the mass spectrometer.

2. Ionization:

-

Electron ionization (EI) is performed using a standard electron energy of 70 eV.[1][2] This energy level is sufficient to cause ionization and fragmentation, providing a characteristic mass spectrum.

3. Mass Analysis:

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

4. Data Interpretation:

-

The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

-

The fragmentation pattern provides valuable information for structure elucidation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Synthesis of 5-(Methoxymethyl)-2-furaldehyde from Biomass: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conversion of renewable biomass into valuable platform chemicals is a cornerstone of sustainable chemistry. Among these, 5-(methoxymethyl)-2-furaldehyde (MMF) has emerged as a significant furan derivative due to its potential applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its stability compared to its precursor, 5-hydroxymethylfurfural (HMF), makes it an attractive intermediate for further chemical transformations. This technical guide provides an in-depth overview of the synthesis of MMF from biomass, focusing on the prevalent methods starting from fructose, a key C6 sugar derived from biomass.

Synthetic Pathways from Fructose to MMF

The synthesis of MMF from fructose, a readily available monosaccharide from the hydrolysis of biomass sources like inulin and sucrose, primarily follows two strategic routes: a two-step synthesis via HMF and a more streamlined one-pot synthesis.

Two-Step Synthesis: Fructose Dehydration to HMF and Subsequent Etherification

The traditional approach involves the acid-catalyzed dehydration of fructose to form the intermediate 5-hydroxymethylfurfural (HMF). This is a well-established reaction, often carried out in various solvent systems to optimize HMF yield and minimize the formation of by-products such as levulinic acid, formic acid, and humins. The subsequent step involves the etherification of the hydroxyl group of HMF with methanol, typically under acidic conditions, to yield MMF.

One-Pot Synthesis from Fructose

To enhance process efficiency and reduce separation costs, one-pot synthesis methods have been developed. In this approach, the dehydration of fructose and the etherification of the resulting HMF occur concurrently in a single reactor. This requires a catalyst that can effectively promote both reactions while minimizing undesired side reactions. Methanol is used as both a reactant and a solvent in this process.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of MMF. Below are representative protocols for both the one-pot synthesis from fructose and the etherification of HMF.

Protocol for One-Pot Synthesis of MMF from Fructose using a Solid Acid Catalyst

This protocol describes a typical batch reaction for the direct conversion of fructose to MMF using a solid acid catalyst, such as an ion-exchange resin (e.g., Amberlyst-15).

Materials:

-

D-(-)-Fructose (≥99%)

-

Anhydrous methanol (≥99.8%)

-

Solid acid catalyst (e.g., Amberlyst-15, pre-dried)

-

High-pressure batch reactor with magnetic stirring and temperature control

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Catalyst Preparation: The solid acid catalyst (e.g., Amberlyst-15) is dried under vacuum at a specified temperature (e.g., 60-80 °C) for several hours to remove any adsorbed water.

-

Reaction Setup: The high-pressure batch reactor is charged with D-(-)-fructose, anhydrous methanol, and the dried solid acid catalyst. The typical reactant-to-catalyst and solvent-to-reactant ratios should be carefully controlled based on literature optimization.

-

Reaction Conditions: The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon). The reaction mixture is then heated to the desired temperature (typically between 120 °C and 160 °C) with vigorous stirring. The reaction is allowed to proceed for a specified duration (e.g., 1 to 6 hours).

-

Work-up and Product Isolation: After the reaction is complete, the reactor is cooled to room temperature. The solid catalyst is separated from the reaction mixture by filtration. The filtrate, containing MMF, unreacted starting materials, and by-products, is collected.

-

Purification: The solvent (methanol) is removed from the filtrate using a rotary evaporator. The resulting crude product can be further purified by techniques such as column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate pure MMF.

-

Analysis: The yield and purity of the MMF product are determined using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable standard for calibration. The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Etherification of HMF to MMF

This protocol outlines the procedure for the second step of the two-step synthesis, where HMF is converted to MMF.

Materials:

-

5-Hydroxymethylfurfural (HMF) (≥98%)

-

Anhydrous methanol (≥99.8%)

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like zeolites)

-

Round-bottom flask with a reflux condenser and magnetic stirring

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Reaction Setup: A solution of HMF in anhydrous methanol is prepared in a round-bottom flask. The acid catalyst is then added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of methanol, approximately 65 °C) with constant stirring for a specified period (e.g., 2 to 10 hours), during which the progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or GC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a homogeneous acid catalyst was used, the reaction is quenched by the slow addition of a neutralizing agent (e.g., saturated sodium bicarbonate solution) until the pH is neutral. If a solid acid catalyst was used, it is removed by filtration.

-

Extraction and Product Isolation: The product is extracted from the aqueous/methanolic solution using an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude MMF. Further purification can be achieved by column chromatography.

-

Analysis: The identity and purity of the MMF product are confirmed using spectroscopic and chromatographic methods as described in the previous protocol.

Quantitative Data on MMF Synthesis

The efficiency of MMF synthesis is highly dependent on the choice of catalyst, solvent, temperature, and reaction time. The following tables summarize quantitative data from various studies on the synthesis of MMF and its precursor, HMF.

Table 1: One-Pot Synthesis of this compound (MMF) from Fructose

| Catalyst | Solvent | Temperature (°C) | Time (h) | Fructose Conversion (%) | MMF Yield (%) | Reference |

| Amberlyst-15 | Methanol | 120 | 4 | >99 | 75 | [1] |

| H-ZSM-5 | Methanol | 140 | 5 | 100 | 97 | [2] |

| Sulfonated Biochar | Methanol | 120 | 6 | ~95 | ~60 | [3] |

| Niobic Acid | Methanol | 160 | 3 | ~98 | ~70 | [4] |

| Dowex DR2030 | Methanol | 100 | 2 | >95 | 80 | [1] |

Table 2: Two-Step Synthesis - Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF)

| Catalyst | Solvent | Temperature (°C) | Time (h) | Fructose Conversion (%) | HMF Yield (%) | Reference |

| Amberlyst-15 | DMSO | 110 | 1 | 99 | 81 | [5] |

| Sulfamic Acid | Water/i-PrOH | 180 | 0.33 | 91.2 | 80.3 | [6] |

| Niobic Acid | Water | 120 | 2 | ~60 | ~14 | [7] |

| HCl | Water/MIBK | 155 | 0.27 | 96 | 81 | |

| Scandium(III) triflate | Water/MPK | 150 | 1 | >99 | 99 | [8][9] |

Table 3: Two-Step Synthesis - Etherification of 5-Hydroxymethylfurfural (HMF) to this compound (MMF)

| Catalyst | Solvent | Temperature (°C) | Time (h) | HMF Conversion (%) | MMF Yield (%) | Reference |

| H-ZSM-5 (Si/Al=40) | Methanol | 160 | 3 | 100 | 95 | [10] |

| Amberlyst-15 | Methanol | 60 | 6 | >95 | ~85 | [1] |

| Sulfuric Acid | Methanol | Reflux | 4 | ~90 | ~80 | [3] |

| H-Beta Zeolite | Methanol | 160 | 3 | >95 | ~88 | [10] |

Reaction Pathways and Mechanisms

Understanding the reaction pathways is essential for optimizing the synthesis of MMF and minimizing the formation of unwanted by-products.

From Fructose to MMF: A Sequential Reaction Network

The one-pot conversion of fructose to MMF involves a cascade of reactions. The primary pathway begins with the acid-catalyzed dehydration of fructose to HMF. This process is believed to proceed through a series of cyclic fructofuranosyl intermediates. Once HMF is formed, its primary hydroxyl group undergoes acid-catalyzed etherification with methanol to produce MMF.

However, several side reactions can occur, leading to a decrease in the MMF yield. These include the rehydration of HMF to levulinic acid and formic acid, and the condensation of HMF and/or fructose to form soluble polymers and insoluble humins.

Experimental Workflow for MMF Synthesis

The general workflow for the laboratory-scale synthesis and analysis of MMF from fructose is depicted below. This process includes catalyst preparation, the chemical reaction, and subsequent product purification and analysis.

Conclusion

The synthesis of this compound from biomass-derived fructose represents a promising avenue for the production of sustainable chemical intermediates. Both one-pot and two-step synthetic strategies have been successfully developed, with solid acid catalysts demonstrating high efficacy and reusability. The choice of catalyst, solvent, and reaction conditions plays a critical role in maximizing the yield of MMF while minimizing the formation of undesirable by-products. Further research into novel catalytic systems and process optimization will continue to enhance the economic viability and environmental sustainability of MMF production, paving the way for its broader application in the chemical and pharmaceutical industries.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic dehydration of fructose to 5-hydroxymethylfurfural over Nb2O5 catalyst in organic solvent. | Sigma-Aldrich [sigmaaldrich.com]

- 5. epublications.vu.lt [epublications.vu.lt]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. High-yield synthesis of HMF from glucose and fructose by selective catalysis with water-tolerant rare earth metal triflates assisted by choline chloride - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of 5-(Methoxymethyl)-2-furaldehyde (MMF) Formation from Fructose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical transformation of fructose into 5-(methoxymethyl)-2-furaldehyde (MMF), a valuable platform chemical. The document details the underlying reaction mechanisms, presents quantitative data from various catalytic systems, outlines experimental protocols, and visualizes the process pathways.

Core Mechanism: A Two-Step Transformation

The formation of this compound (MMF) from fructose is a sequential acid-catalyzed process that occurs in the presence of methanol. The overall conversion can be dissected into two primary stages:

-

Dehydration of Fructose to 5-(Hydroxymethyl)-2-furaldehyde (HMF): This initial step involves the acid-catalyzed removal of three water molecules from the fructose molecule. The most widely accepted mechanism posits that the reaction proceeds through a cyclic fructofuranose intermediate, rather than an open-chain structure.[1][2] The presence of an acid catalyst protonates the hydroxyl groups of fructose, facilitating the elimination of water and subsequent ring closure to form the furan ring of HMF.

-

Etherification of HMF to MMF: The newly formed HMF, which possesses a reactive hydroxyl group, undergoes an acid-catalyzed etherification reaction with the methanol solvent. A protonated HMF intermediate is attacked by a methanol molecule, leading to the formation of a methyl ether and the release of a water molecule. This step converts HMF into the final product, MMF.

Quantitative Data on One-Pot Synthesis of MMF from Fructose

The one-pot synthesis of MMF from fructose is an efficient approach that combines the dehydration and etherification steps in a single reaction vessel. The yield and selectivity of MMF are highly dependent on the choice of catalyst, solvent, temperature, and reaction time. Below is a summary of quantitative data from various studies on this one-pot conversion.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Fructose Conversion (%) | HMF Yield (%) | MMF Yield (%) | Reference |

| Amberlyst-15 | DMSO/Methanol | 150 | - | 100 | - | 25 | [3] |

| Sulfonic Acid Functionalized Mesoporous Silica Nanoparticles | DMSO | 90 | 3 | - | 72.5 | - | [4] |

| Sulfuric Acid | Methanol | 100 | 0.67 | 64.9 | 35.2 (combined with MMF) | 35.2 (combined with HMF) | [5] |

| Resin Catalyst | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6] |

Experimental Protocols

This section provides a representative experimental protocol for the one-pot synthesis of MMF from fructose using a solid acid catalyst, based on methodologies described in the literature.[3][5]

One-Pot Synthesis of MMF from Fructose using Amberlyst-15

Materials:

-

D-Fructose

-

Dimethyl sulfoxide (DMSO)

-

Methanol

-

Amberlyst-15 ion-exchange resin (acidic catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Equipment for product analysis (e.g., HPLC or GC-MS)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a specific amount of D-fructose in a mixture of DMSO and methanol. The ratio of solvents and the concentration of fructose should be based on the desired reaction conditions.

-

Catalyst Addition: Add the Amberlyst-15 catalyst to the fructose solution. The catalyst loading is typically a weight percentage of the fructose.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 150 °C) with vigorous stirring.[3] Allow the reaction to proceed for the specified duration. Monitor the reaction progress by taking aliquots at different time intervals and analyzing them using HPLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst by filtration. The liquid phase, containing MMF, unreacted starting materials, and byproducts, can be subjected to further purification steps such as solvent evaporation and column chromatography to isolate the pure MMF.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for the synthesis and analysis of MMF.

Reaction Pathway from Fructose to MMF

Caption: Acid-catalyzed conversion of fructose to MMF.

Experimental Workflow for MMF Synthesis and Analysis

Caption: General workflow for MMF synthesis.

Side Reactions and Byproduct Formation

Several side reactions can occur during the synthesis of MMF from fructose, leading to the formation of undesired byproducts and a reduction in the overall yield. The most common side reactions include:

-

Rehydration of HMF: HMF can be rehydrated in the presence of water (which is formed during the dehydration of fructose) to produce levulinic acid and formic acid.

-

Humin Formation: Humins are dark-colored, polymeric byproducts that are formed from the condensation and polymerization of fructose, HMF, and other reactive intermediates. The formation of humins is a significant challenge in biomass conversion processes and can lead to reactor fouling and catalyst deactivation.

-

Other Side Reactions: Other potential side reactions include the formation of other furanic compounds and degradation products, depending on the specific reaction conditions and the presence of impurities.

Minimizing these side reactions is crucial for achieving a high yield and selectivity of MMF. This can be accomplished by optimizing the reaction conditions, such as using a co-solvent to extract HMF from the reactive aqueous phase, employing catalysts that favor the desired reaction pathway, and carefully controlling the reaction temperature and time.

References

- 1. 2D MOF with Compact Catalytic Sites for the One‐pot Synthesis of 2,5‐Dimethylfuran from Saccharides via Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epublications.vu.lt [epublications.vu.lt]

- 3. researchgate.net [researchgate.net]

- 4. Conversion and kinetics study of fructose-to-5-hydroxymethylfurfural (HMF) using sulfonic and ionic liquid groups bi-functionalized mesoporous silica nanoparticles as recyclable solid catalysts in DMSO systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 6. researchgate.net [researchgate.net]

Thermochemical Conversion of Carbohydrates to 5-(Methoxymethyl)-2-furaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of renewable biomass-derived carbohydrates into high-value platform chemicals is a cornerstone of sustainable chemistry. Among these, 5-(Methoxymethyl)-2-furaldehyde (MMF) has emerged as a promising and stable alternative to its precursor, 5-hydroxymethylfurfural (HMF). MMF serves as a versatile building block for the synthesis of pharmaceuticals, agrochemicals, polymers, and biofuels. This technical guide provides an in-depth overview of the thermochemical pathways for producing MMF from carbohydrates, focusing on catalytic systems, reaction mechanisms, and detailed experimental protocols. Quantitative data from various studies are summarized and presented for comparative analysis. Furthermore, key reaction pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the processes involved.

Introduction

The depletion of fossil fuels and growing environmental concerns have spurred significant research into the utilization of renewable resources for the production of chemicals and fuels. Carbohydrates, abundant in biomass, are a primary feedstock for this endeavor. The acid-catalyzed dehydration of hexoses, such as fructose and glucose, yields 5-hydroxymethylfurfural (HMF), a key platform molecule. However, the inherent instability of HMF poses challenges for its storage and further processing.

Etherification of the hydroxyl group of HMF to form 5-(alkoxymethyl)-2-furaldehydes, such as this compound (MMF), significantly enhances its stability. MMF is a colorless liquid with a characteristic cherry-like odor and is soluble in a wide range of organic solvents. Its aldehyde and ether functionalities make it a versatile intermediate for a variety of chemical transformations.

This guide focuses on the thermochemical conversion of carbohydrates into MMF, exploring both two-step and one-pot synthesis strategies. The core of this process lies in the selection of appropriate catalysts and the optimization of reaction conditions to achieve high yields and selectivity.

Reaction Pathways

The conversion of carbohydrates to MMF can proceed through two primary routes:

-

Two-Step Synthesis: This involves the initial dehydration of a carbohydrate (typically fructose or glucose) to HMF, followed by the etherification of HMF with methanol.

-

One-Pot Synthesis: This more streamlined approach combines the dehydration and etherification steps in a single reactor, directly converting the carbohydrate to MMF in the presence of methanol and a suitable catalyst.

The overall reaction scheme is depicted below:

Caption: General reaction pathway for the conversion of carbohydrates to MMF.

Dehydration of Carbohydrates to HMF

The acid-catalyzed dehydration of hexoses to HMF is a well-established process. Fructose is more readily dehydrated to HMF than glucose due to its furanose structure, which is a direct precursor to the furan ring of HMF. The conversion of glucose to HMF typically involves an initial isomerization step to fructose, which is facilitated by Lewis acids.

Etherification of HMF to MMF

The subsequent etherification of the hydroxyl group of HMF with methanol is also an acid-catalyzed reaction. This step is crucial for stabilizing the molecule and preventing the formation of undesirable byproducts, such as humins, which are polymeric materials formed from the degradation of HMF.

Catalytic Systems

A variety of homogeneous and heterogeneous catalysts have been investigated for the synthesis of MMF. Heterogeneous catalysts are generally preferred due to their ease of separation, reusability, and reduced environmental impact.

Key catalysts include:

-

Solid Acid Resins: Macroporous sulfonic acid resins, such as Amberlyst-15, are highly effective for both the dehydration and etherification steps. They possess strong Brønsted acid sites and are commercially available.

-

Zeolites: These crystalline aluminosilicates, particularly ZSM-5, exhibit shape selectivity and possess both Brønsted and Lewis acid sites, making them suitable for the conversion of glucose to MMF.

-

Metal Oxides and Chlorides: Various metal oxides and chlorides have been explored for their catalytic activity in carbohydrate conversion.

Quantitative Data on MMF Synthesis

The yield of MMF is highly dependent on the carbohydrate feedstock, catalyst, solvent, reaction temperature, and reaction time. The following tables summarize quantitative data from selected studies.

Table 1: One-Pot Synthesis of MMF from Fructose

| Catalyst | Solvent | Temperature (°C) | Time (h) | Fructose Conversion (%) | MMF Yield (%) | Reference |

| Amberlyst-15 | DMSO/Methanol | 100 | 10 | >99 | 80.5 | [1] |

| Resin DA-330 | Ionic Liquid/Methanol | - | - | - | High | [2] |

Table 2: Two-Step Synthesis (Etherification of HMF to MMF)

| Catalyst | Solvent | Temperature (°C) | Time (h) | HMF Conversion (%) | MMF Selectivity (%) | Reference |

| H-ZSM-5 | Ethanol/Water | - | - | 70-80 | High | |

| H-BEA | Ethanol/Water | - | - | 70-80 | High | |

| Amberlyst-15 | Ethanol/Water | - | - | 70-80 | High |

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of MMF.

One-Pot Synthesis of MMF from Fructose using Amberlyst-15

This protocol is based on the work describing the high-yield synthesis of MMF in a DMSO/methanol system[1].

Materials:

-

Fructose

-

Amberlyst-15 (pre-dried)

-

Dimethyl sulfoxide (DMSO)

-

Methanol

-

Reaction vessel (e.g., sealed pressure tube)

-

Magnetic stirrer and heating plate

-

Equipment for product analysis (e.g., GC-FID, HPLC)

Procedure:

-

In a typical experiment, add fructose (e.g., 1 mmol), Amberlyst-15 (e.g., 0.1 g), DMSO (e.g., 2 mL), and methanol (e.g., 8 mL) to a reaction vessel.

-

Seal the vessel and place it on a preheated stirrer plate set to 100 °C.

-

Stir the reaction mixture vigorously for 10 hours.

-

After the reaction is complete, cool the vessel to room temperature.

-

Separate the solid catalyst by filtration or centrifugation.

-

Analyze the liquid product mixture using GC-FID or HPLC to determine the conversion of fructose and the yield of MMF.

Experimental Workflow:

Caption: Experimental workflow for the one-pot synthesis of MMF from fructose.

Synthesis of ZSM-5 Catalyst

This protocol provides a general method for the synthesis of ZSM-5 zeolite, a catalyst effective in converting carbohydrates to furan derivatives.

Materials:

-

Sodium aluminate (NaAlO₂)

-

Sodium hydroxide (NaOH)

-

Tetrapropylammonium bromide (TPABr)

-

Colloidal silica or sodium silicate

-

Deionized water

-

Teflon-lined autoclave

Procedure:

-

Solution 1 (Aluminate solution): Dissolve sodium aluminate and sodium hydroxide in deionized water.

-

Solution 2 (Template solution): Dissolve tetrapropylammonium bromide in deionized water.

-

Solution 3 (Silicate solution): Prepare a solution of colloidal silica or sodium silicate in deionized water.

-

Gel Formation: Slowly add the aluminate solution to the silicate solution while stirring vigorously. Then, add the template solution to the mixture to form a homogeneous gel.

-

Crystallization: Transfer the gel to a Teflon-lined autoclave and heat it at a specific temperature (e.g., 170-180 °C) for a designated period (e.g., 24-72 hours) under static or stirred conditions.

-

Catalyst Recovery: After crystallization, cool the autoclave to room temperature. Filter the solid product, wash it thoroughly with deionized water until the pH is neutral, and then dry it in an oven (e.g., at 110 °C overnight).

-

Calcination: To remove the organic template (TPABr) and open the zeolite pores, calcine the dried solid in air at a high temperature (e.g., 550 °C) for several hours.

Catalyst Synthesis Workflow:

Caption: General workflow for the synthesis of ZSM-5 zeolite catalyst.

Signaling Pathways and Logical Relationships

The conversion of carbohydrates to MMF involves a series of interconnected reactions. The following diagram illustrates the logical relationship between the starting materials, intermediates, and final product, as well as potential side reactions.

Caption: Logical relationship of reaction pathways in MMF synthesis.

Conclusion

The thermochemical conversion of carbohydrates to this compound represents a promising avenue for the production of sustainable, bio-based chemicals. The development of efficient and robust catalytic systems, particularly heterogeneous catalysts like solid acid resins and zeolites, is critical for the economic viability of this process. One-pot synthesis strategies offer a more streamlined and potentially cost-effective route compared to two-step processes. Further research focusing on catalyst optimization, process intensification, and the use of diverse carbohydrate feedstocks will continue to advance this important area of biorefining. This guide provides a foundational understanding of the core principles and practical aspects of MMF synthesis, serving as a valuable resource for professionals in the fields of chemistry, materials science, and drug development.

References

5-(Methoxymethyl)-2-furaldehyde as a bio-based platform chemical

An In-depth Technical Guide to 5-(Methoxymethyl)-2-furaldehyde (MMF) as a Bio-based Platform Chemical

Introduction

This compound (MMF), a derivative of 5-hydroxymethylfurfural (HMF), is emerging as a pivotal platform chemical in the development of sustainable and bio-based fuels and materials. Derived from the etherification of HMF, which is readily obtained from the dehydration of C6 sugars like fructose and glucose, MMF offers a stable and versatile molecular structure for conversion into a wide array of value-added products. Its enhanced stability compared to HMF, particularly its resistance to self-polymerization and humin formation, makes it a more attractive intermediate for biorefinery processes. This technical guide provides a comprehensive overview of MMF, focusing on its synthesis, chemical properties, and applications, with detailed experimental protocols and data for researchers and professionals in the field.

Synthesis of this compound (MMF)

The primary route for MMF synthesis involves the selective etherification of the hydroxyl group of HMF with methanol. This reaction is typically catalyzed by solid acid catalysts to promote efficiency and facilitate catalyst separation and reuse.

The general reaction is as follows: 5-(Hydroxymethyl)furfural (HMF) + Methanol → this compound (MMF) + Water

A variety of catalysts have been explored to optimize MMF yield and selectivity, with key performance indicators summarized in the table below.

Quantitative Data for MMF Synthesis from HMF

| Catalyst | Solvent | Temperature (°C) | Time (h) | HMF Conversion (%) | MMF Yield (%) | MMF Selectivity (%) | Reference |

| Amberlyst-15 | Methanol | 65 | 4 | >99 | 95.2 | >99 | |

| Zeolite H-Beta | Methanol | 120 | 2 | 100 | 90 | 90 | |

| Sulfonated Zirconia | Methanol | 130 | 3 | 98.7 | 85.4 | 86.5 | |

| Phosphotungstic Acid | Methanol | 100 | 6 | 99 | 89 | 89.9 | |

| Sc(OTf)₃ | Methanol | 60 | 24 | >99 | 98 | 98 |

Experimental Protocol: Synthesis of MMF using Amberlyst-15

This protocol describes a representative procedure for the synthesis of MMF from HMF using a solid acid catalyst.

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

Anhydrous Methanol (MeOH)

-

Amberlyst-15 ion-exchange resin (pre-dried)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Rotary evaporator

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Filtration apparatus

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 g of HMF in 50 mL of anhydrous methanol.

-

Add 0.5 g of pre-dried Amberlyst-15 resin to the solution.

-

Equip the flask with a magnetic stir bar and a condenser.

-

Heat the reaction mixture to 65 °C with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After 4 hours (or upon completion), cool the reaction mixture to room temperature.

-

Separate the catalyst from the solution by filtration. The catalyst can be washed with methanol, dried, and stored for reuse.

-

Remove the methanol from the filtrate using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude MMF product.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure MMF.

Workflow for MMF Synthesis

Caption: Workflow for the synthesis of MMF from HMF.

Chemical Properties and Applications

MMF's chemical structure, featuring an aldehyde group, a furan ring, and a methoxymethyl substituent, provides multiple reaction sites for conversion into a variety of valuable chemicals, including biofuels, polymer monomers, and fine chemicals.

Physicochemical Properties of MMF

| Property | Value |

| Molecular Formula | C₇H₈O₃ |

| Molar Mass | 140.14 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 78-80 °C at 0.5 mmHg |

| Density | 1.18 g/cm³ (approx.) |

| Solubility | Soluble in most organic solvents |

Key Applications and Chemical Transformations

MMF is a versatile platform for producing next-generation biofuels and bio-based polymers. The aldehyde group can be reduced to an alcohol or oxidized to a carboxylic acid, while the furan ring can undergo hydrogenation or ring-opening reactions.

1. Biofuel Production:

-

Hydrogenation/Hydrogenolysis: MMF can be converted to 2,5-bis(methoxymethyl)furan (BMMF) or reduced further to produce high-energy-density fuels.

-

Aldol Condensation: The aldehyde group can participate in condensation reactions to create larger molecules suitable for jet and diesel fuels.

2. Polymer Monomers:

-

Oxidation: Oxidation of the aldehyde group yields 5-(methoxymethyl)-2-furancarboxylic acid (MMFCA), a potential replacement for terephthalic acid in polyester production.

-

Reductive Amination: Conversion to amines provides monomers for polyamides.

Quantitative Data for MMF Conversion

| Product | Reaction Type | Catalyst | Solvent | Temperature (°C) | Time (h) | MMF Conversion (%) | Product Yield (%) | Reference |

| 5-Methoxymethylfurfuryl alcohol (MMFA) | Hydrogenation | Ru/C | Water | 80 | 2 | >99 | 98 | |

| 2,5-Bis(methoxymethyl)furan (BMMF) | Hydrogenolysis | Pd/C | Methanol | 120 | 5 | 100 | 92 | |

| 5-(Methoxymethyl)-2-furancarboxylic acid (MMFCA) | Oxidation | Pt/C | Water | 100 | 8 | 95 | 90 | |

| 1-Hexanol | Reductive Hydrogenolysis | Pd/C + H-ZSM-5 | Dioxane | 200 | 12 | 100 | 65 |

Experimental Protocol: Oxidation of MMF to MMFCA

Materials:

-

This compound (MMF)

-

Platinum on carbon (5% Pt/C)

-

Aqueous solution of sodium bicarbonate (NaHCO₃)

-

High-pressure autoclave reactor

-

Oxygen (O₂) supply

-

Hydrochloric acid (HCl)

Procedure:

-

Charge a high-pressure autoclave with 0.5 g of MMF, 0.1 g of 5% Pt/C, and 50 mL of a 1% NaHCO₃ aqueous solution.

-

Seal the reactor and purge it several times with O₂.

-

Pressurize the reactor with O₂ to 10 bar.

-

Heat the reactor to 100 °C while stirring vigorously.

-

Maintain the reaction for 8 hours, monitoring the pressure to ensure O₂ uptake.

-

After the reaction, cool the reactor to room temperature and carefully vent the excess pressure.

-

Filter the catalyst from the reaction mixture.

-

Acidify the filtrate with concentrated HCl to a pH of ~2 to precipitate the MMFCA product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

MMF Conversion Pathwaysdot

Solubility of 5-(Methoxymethyl)-2-furaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility of 5-(Methoxymethyl)-2-furaldehyde

General descriptions indicate that this compound is a colorless to light yellow liquid that is soluble in a range of organic solvents.[1][2][3] This solubility is attributed to its molecular structure, which includes a polar furan ring and an ether linkage, as well as a reactive aldehyde group. For comparative purposes, the qualitative solubility of the related and more extensively studied compound, 5-(Hydroxymethyl)furfural (HMF), is also included, as it often provides an indication of the expected solubility behavior of its derivatives.

Table 1: Qualitative Solubility of this compound (MMF) and 5-(Hydroxymethyl)furfural (HMF) in Organic Solvents

| Compound | Solvent Class | Specific Solvents | Solubility Description |

| This compound (MMF) | Organic Solvents | Not specified | Can dissolve in many organic solvents.[1] |

| 5-(Hydroxymethyl)furfural (HMF) | Alcohols | Methanol, Ethanol | Freely Soluble[4] |

| Ketones | Acetone | Freely Soluble[4] | |

| Esters | Ethyl Acetate | Freely Soluble[4] | |

| Amides | Dimethylformamide | Freely Soluble[4] | |

| Ethers | Diethyl Ether | Soluble[4] | |

| Aromatic Hydrocarbons | Benzene | Soluble[4] | |

| Halogenated Hydrocarbons | Chloroform, Carbon Tetrachloride | Soluble in Chloroform, Less Soluble in Carbon Tetrachloride[4] | |

| Aliphatic Hydrocarbons | Petroleum Ether | Sparingly Soluble[4] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent using the isothermal gravimetric method. This method is a reliable and straightforward approach for obtaining quantitative solubility data.[5][6][7]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath or incubator

-

Vials with airtight seals

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and other standard laboratory glassware

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Place the vial in a thermostatic water bath set to the desired temperature.

-

Continuously agitate the mixture using a magnetic stirrer to facilitate dissolution and ensure equilibrium is reached. The time required to reach equilibrium should be determined experimentally (typically 24-72 hours).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, cease stirring and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated pipette to prevent precipitation upon cooling.

-

Immediately filter the withdrawn sample through a syringe filter, also pre-heated to the experimental temperature, into a pre-weighed, dry container.

-

-

Gravimetric Analysis:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent from the solution in a fume hood or using a rotary evaporator.

-

Place the container with the non-volatile solute residue in a drying oven at a temperature below the boiling point of MMF and sufficient to remove any residual solvent until a constant weight is achieved.

-

Cool the container in a desiccator and weigh it again.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as grams of solute per 100 g of solvent or mole fraction.

-

Solubility ( g/100 g solvent):

-

Mass of solute = (Mass of container with residue) - (Mass of empty container)

-

Mass of solvent = (Mass of container with solution) - (Mass of container with residue)

-

Solubility = (Mass of solute / Mass of solvent) x 100

-

-

Mole Fraction (x):

-

Moles of solute = Mass of solute / Molar mass of MMF

-

Moles of solvent = Mass of solvent / Molar mass of solvent

-

Mole fraction of MMF = Moles of solute / (Moles of solute + Moles of solvent)

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in an organic solvent.

References

- 1. China this compound CAS 1917-64-2 factory and manufacturers | Unilong [unilongmaterial.com]

- 2. This compound CAS#: 1917-64-2 [m.chemicalbook.com]

- 3. 1917-64-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 5-(Hydroxymethyl)furfural | C6H6O3 | CID 237332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

Methodological & Application

Application Note: HPLC Analysis Protocol for 5-(Methoxymethyl)-2-furaldehyde Quantification

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(Methoxymethyl)-2-furaldehyde (MMF), a furanic compound, is a significant analyte in various fields, including food science, biomass conversion, and pharmaceutical development. Accurate and precise quantification of MMF is crucial for quality control, process optimization, and safety assessment. This document provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the quantitative analysis of MMF.

Experimental Protocol

This protocol outlines the necessary steps for the quantification of this compound using a reversed-phase HPLC method with UV detection.

1. Materials and Reagents

-

This compound analytical standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid (or Phosphoric acid, optional, for mobile phase modification)

-

Methanol (for sample preparation, if needed)

-

Syringe filters (0.45 µm)

2. Instrumentation

A standard HPLC system equipped with:

-

Binary or Quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

3. Chromatographic Conditions

The following conditions can be used as a starting point and should be optimized for the specific instrumentation and sample matrix.

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Elution Mode | Gradient or Isocratic. A typical gradient might be: 0-5 min, 5% B; 5-15 min, 5-30% B; 15-20 min, 30-50% B; 20-25 min, 50-5% B; 25-30 min, 5% B.[1] An isocratic mobile phase of Acetonitrile:Water (e.g., 45:55 v/v) can also be effective.[2] |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | 25 °C[4] |

| Detection Wavelength | 280 nm[5] |

| Injection Volume | 10 µL |

4. Standard Preparation

-

Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples. A typical calibration range might be from 0.1 to 100 µg/mL.

5. Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure is as follows:

-

Accurately weigh or measure the sample.

-

Extract the analyte using a suitable solvent (e.g., acetonitrile).

-

Centrifuge the sample to remove any solid particles.[1]

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]

6. Method Validation

For reliable quantitative results, the analytical method must be validated according to ICH guidelines or other relevant standards.[6] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.[7]

-

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[8]

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Data Presentation

The following table summarizes typical quantitative data that should be determined during method validation. The values provided are examples and must be experimentally established.

| Parameter | Typical Value |

| Retention Time (min) | 5 - 15 (highly dependent on exact conditions) |

| Linearity (R²) | > 0.999[9] |

| Range (µg/mL) | 0.1 - 100 |

| LOD (µg/mL) | ~0.01 - 0.1 |

| LOQ (µg/mL) | ~0.03 - 0.3 |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (%RSD) | < 2% |

Visualizations

Experimental Workflow for MMF Quantification

Caption: Workflow from sample and standard preparation to HPLC analysis and data processing.

References

- 1. benchchem.com [benchchem.com]

- 2. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 3. benchchem.com [benchchem.com]

- 4. s4science.at [s4science.at]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pharmtech.com [pharmtech.com]

- 9. shimadzu.com [shimadzu.com]

GC-MS method for detection of 5-(Methoxymethyl)-2-furaldehyde

An Application Note for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of 5-(Methoxymethyl)-2-furaldehyde

Abstract

This application note details a sensitive and selective method for the determination of this compound (5-MMF) using Gas Chromatography-Mass Spectrometry (GC-MS). 5-MMF is a furanic compound of interest in various fields, including biofuel research and as a potential impurity in drug substances. The protocol provides comprehensive procedures for sample preparation, instrument configuration, and method validation, tailored for researchers, scientists, and professionals in drug development. The method is designed to be robust, ensuring accurate and precise quantification of 5-MMF in complex matrices.

Introduction

This compound is a derivative of 5-hydroxymethylfurfural (HMF) and a key intermediate in the conversion of biomass to biofuels and biochemicals. Its presence and concentration are critical quality attributes in various processes. Therefore, a reliable analytical method for its detection and quantification is essential. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it a powerful technique for analyzing volatile and semi-volatile organic compounds like 5-MMF.[1] This document provides a detailed protocol for the analysis of 5-MMF, including sample extraction, GC-MS analysis, and method validation guidelines.

Experimental Protocol

Materials and Reagents

-

This compound (analytical standard, >98% purity)

-

Dichloromethane (DCM), HPLC grade

-

Hexane, HPLC grade

-

Methanol, HPLC grade

-

Anhydrous Sodium Sulfate

-

Deionized Water

-

Helium (carrier gas, 99.999% purity)

-

Glassware: Volumetric flasks, pipettes, beakers, autosampler vials with inserts.[2]

Standard Solution Preparation

-